

Application Notes and Protocols: In Vivo Administration of B02 in Mouse Xenograft Models

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Compound of Interest

Compound Name: RAD51 Inhibitor B02

Cat. No.: B1666522

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Introduction

B02 is a small molecule inhibitor of the RAD51 recombinase, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] Overexpression of RAD51 is common in various cancers and is associated with resistance to DNA-damaging chemotherapeutic agents.[3][4] By inhibiting RAD51, B02 can sensitize cancer cells to therapies like cisplatin, enhancing their anti-tumor effects.[1] These application notes provide detailed protocols for the in vivo administration of B02 in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.

Mechanism of Action: RAD51 Inhibition

B02 specifically targets and inhibits the strand exchange activity of human RAD51, a crucial step in HR.[1] This disruption of DNA repair in cancer cells leads to the accumulation of DNA damage, ultimately triggering cell death. The targeted inhibition of RAD51 by B02 presents a promising strategy to overcome resistance to conventional cancer therapies.

Data Presentation

Table 1: Summary of In Vivo Efficacy of B02 in Combination with Cisplatin in MDA-MB-231 Xenograft Model

Treatment Group	Dosage	Administration Route	Tumor Growth Inhibition (%)	Reference
Vehicle Control	-	I.P.	0	[5]
B02 alone	50 mg/kg	I.P.	No significant inhibition	[6]
Cisplatin alone	4 mg/kg	I.P.	33	[6]
B02 + Cisplatin	50 mg/kg + 4 mg/kg	I.P.	66	[6]

Experimental Protocols

Protocol 1: MDA-MB-231 Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.

Materials:

- MDA-MB-231 cells
- Culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel® Basement Membrane Matrix (Corning)
- Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
- Sterile syringes (1 mL) and needles (27-30 gauge)

- Anesthetic (e.g., isoflurane)
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 80-90% confluency.
- Cell Harvesting:
 - Aspirate the culture medium and wash the cells with sterile PBS.
 - Trypsinize the cells and resuspend them in a small volume of culture medium.
 - Count the cells using a hemocytometer to determine the cell density.
- Cell Preparation for Injection:
 - Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
 - The final cell concentration should be adjusted to allow for the injection of 5×10^6 cells in a total volume of 100 μ L.[\[7\]](#)
- Animal Preparation:
 - Anesthetize the mouse using isoflurane.
 - Shave the hair on the flank of the mouse where the injection will be performed.
 - Sterilize the injection site with an antiseptic solution (e.g., 70% ethanol).
- Subcutaneous Injection:
 - Gently lift the skin on the flank of the mouse to create a tent.
 - Insert the needle of the syringe containing the cell suspension into the subcutaneous space.

- Slowly inject 100 µL of the cell suspension.
- Withdraw the needle and monitor the mouse for any immediate adverse reactions.
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow. Tumor growth can be monitored by palpation and measurement with calipers starting approximately 11 days post-inoculation.^[5]
 - Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Mice are typically ready for treatment when tumors reach a palpable size (e.g., 100-200 mm³).

Protocol 2: In Vivo Administration of B02 and Cisplatin

This protocol describes the preparation and administration of B02 and cisplatin in MDA-MB-231 tumor-bearing mice.

Materials:

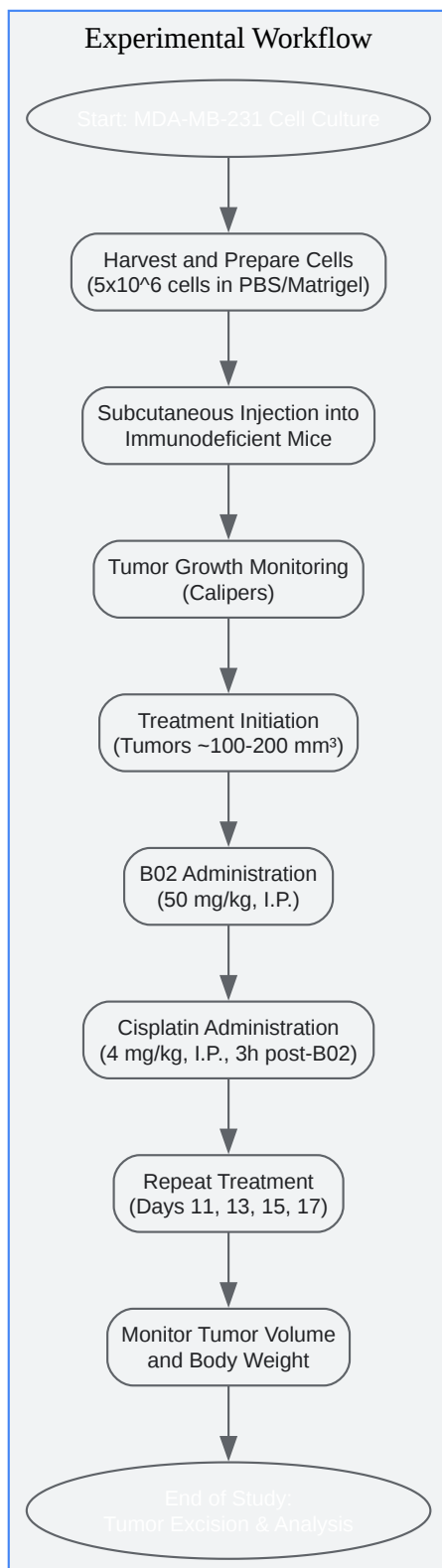
- B02 (powder)
- Cisplatin (powder)
- Dimethyl sulfoxide (DMSO)
- Cremophor EL
- Normal Saline (0.9% NaCl), sterile
- Sterile syringes (1 mL) and needles (27-30 gauge)
- MDA-MB-231 tumor-bearing mice (from Protocol 1)

Procedure:

- Preparation of B02 Formulation:

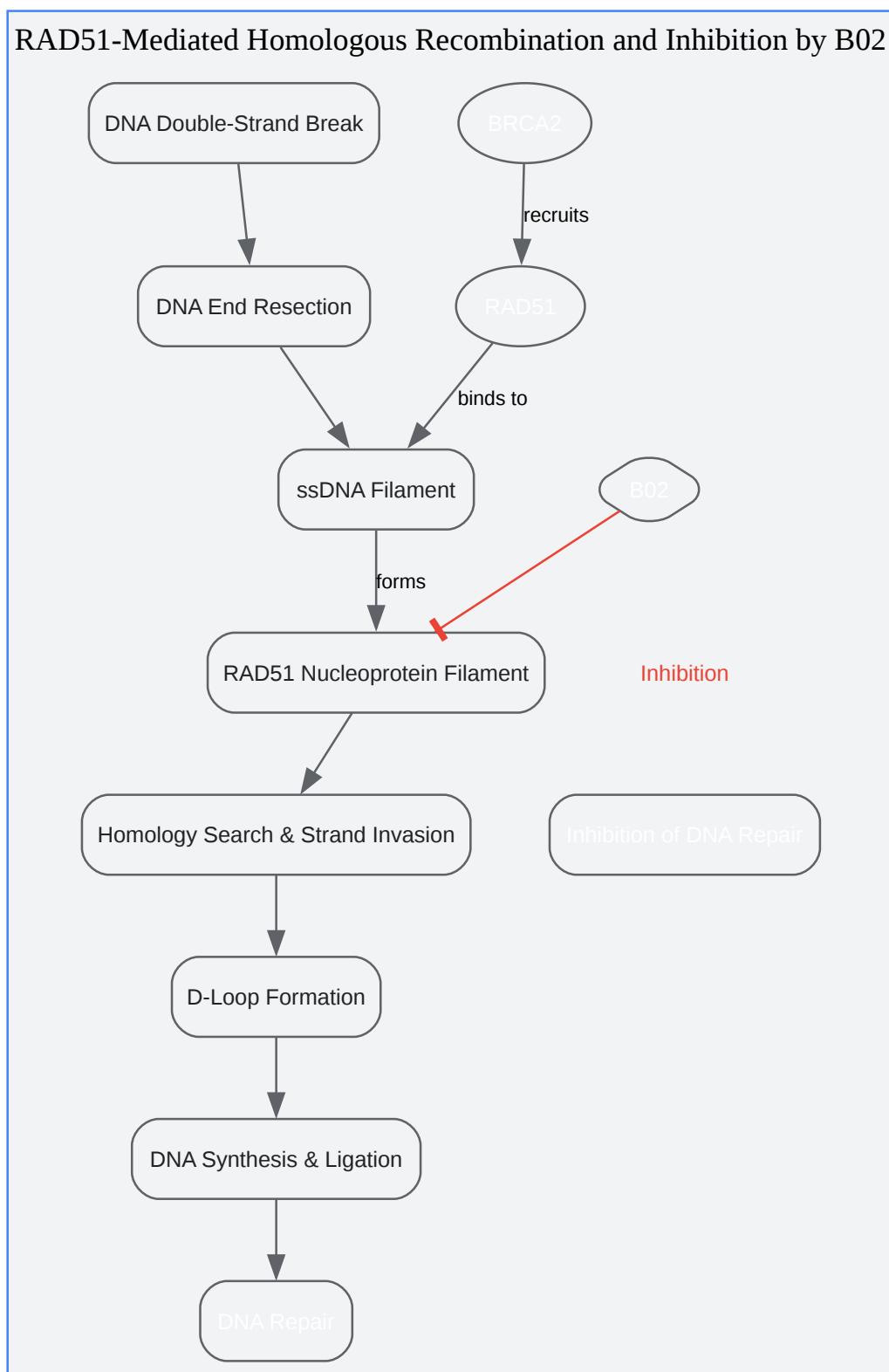
- Prepare a vehicle solution consisting of 20% DMSO, 20% Cremophor EL, and 60% Normal Saline.[\[5\]](#)
- Dissolve B02 powder in the vehicle to achieve a final concentration for a dosage of 50 mg/kg. The final injection volume should be calculated based on the weight of each mouse (typically 100-200 μ L).
- Preparation of Cisplatin Solution:
 - Dissolve cisplatin powder in Normal Saline to achieve a final concentration for a dosage of 4 mg/kg.[\[6\]](#)
- Administration Schedule:
 - Begin treatment when tumors are established (e.g., day 11 post-cell inoculation).[\[5\]](#)
 - The treatment schedule consists of intraperitoneal (I.P.) injections on days 11, 13, 15, and 17.[\[6\]](#)
- Administration Procedure:
 - On treatment days, administer B02 (50 mg/kg) via I.P. injection.
 - Three hours after the B02 injection, administer cisplatin (4 mg/kg) via I.P. injection.[\[6\]](#)
 - For control groups, administer the respective vehicles.
- Monitoring:
 - Monitor the body weight of the mice throughout the experiment as an indicator of toxicity. B02 has been shown to be tolerated by mice at doses up to 50 mg/kg without obvious body weight loss.[\[1\]](#)
 - Continue to measure tumor volumes with calipers at regular intervals (e.g., every 2-3 days).
 - At the end of the study, mice are euthanized, and tumors can be excised for further analysis.

Visualizations



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Caption: Experimental workflow for in vivo administration of B02.



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Caption: RAD51 signaling pathway and B02 inhibition.

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